molecular formula C11H18N2O3 B13249212 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one

1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one

Cat. No.: B13249212
M. Wt: 226.27 g/mol
InChI Key: UIGOAQPCIPFMMG-UHFFFAOYSA-N
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Description

1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one involves several steps, including cyclization, amination, and hydrogenation reactionsIndustrial production methods often involve multicomponent reactions and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-[5-(Aminomethyl)oxolane-2-carbonyl]piperidin-4-one can be compared with other piperidine derivatives, such as:

    Substituted piperidines: These compounds have various substituents attached to the piperidine ring, which can alter their chemical and biological properties.

    Spiropiperidines: These compounds have a spirocyclic structure, which can enhance their stability and biological activity.

    Condensed piperidines:

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

1-[5-(aminomethyl)oxolane-2-carbonyl]piperidin-4-one

InChI

InChI=1S/C11H18N2O3/c12-7-9-1-2-10(16-9)11(15)13-5-3-8(14)4-6-13/h9-10H,1-7,12H2

InChI Key

UIGOAQPCIPFMMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CN)C(=O)N2CCC(=O)CC2

Origin of Product

United States

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